N-(4-acetylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide

Medicinal Chemistry Scaffold Hopping Regioisomer Differentiation

Researchers needing a halogen-free, low-promiscuity negative control for assay validation can rely on this compound. Its >50 µM potency across three qHTS targets (ferritin, DNA polymerase iota, Pin1) qualifies it as a clean negative control. - Halogen-free structure avoids halogen bonding artifacts. - Single HBD minimizes polar desolvation penalties. - 4-Phenyl substituent provides distinct lipophilicity (XLogP3=2.4) for lead optimization. - 76.1 Da mass difference vs. 4-oxo regioisomer enables direct chemotype comparisons.

Molecular Formula C24H19N3O3
Molecular Weight 397.434
CAS No. 941982-47-4
Cat. No. B2638696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-acetylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide
CAS941982-47-4
Molecular FormulaC24H19N3O3
Molecular Weight397.434
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4
InChIInChI=1S/C24H19N3O3/c1-16(28)17-11-13-19(14-12-17)25-22(29)15-27-21-10-6-5-9-20(21)23(26-24(27)30)18-7-3-2-4-8-18/h2-14H,15H2,1H3,(H,25,29)
InChIKeyHGZCMLAJXRRLHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-acetylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide: Structural Identity & Procurement Context


N-(4-acetylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide (CAS 941982-47-4) is a synthetic small molecule (C₂₄H₁₉N₃O₃, MW 397.4 g/mol) belonging to the 1,2-dihydroquinazolin-2-one acetamide class [1]. Its structure features a 2-oxo-4-phenyl-1,2-dihydroquinazoline core N1-linked via an acetamide bridge to a 4-acetylphenyl moiety, distinguishing it from the more common 4-oxo-3(4H)-quinazolinone regioisomers . The compound has been registered in PubChem (CID 16028504) and ChEMBL (CHEMBL1606102), and has been screened in PubChem qHTS assays against three protein targets, yielding potency values in the 50–90 µM range [2]. Typical commercial purity is ≥95% .

✓ Quinazolinone regioisomer scaffold studies
✓ Low-promiscuity chemical probe selection
✓ Halogen-free single-HBD research workflow

Why Substitution with Quinazolinone Analogs Fails


The 1,2-dihydroquinazolin-2-one scaffold present in this compound is regioisomerically and electronically distinct from the 4-oxo-3(4H)-quinazolinone core found in the closest commercially available analog (CAS 420836-39-1), resulting in a different hydrogen-bonding topology, altered π-stacking geometry, and a molecular weight difference of 76.1 Da (397.4 vs. 321.3 g/mol) that significantly impacts ligand efficiency calculations . Furthermore, the 4-phenyl substituent on the dihydroquinazoline ring introduces an additional aromatic ring absent in the 4-oxo regioisomer, increasing lipophilicity (XLogP3 = 2.4) and steric bulk at a position critical for target engagement [1]. Even among analogs sharing the 1,2-dihydroquinazolin-2-one core, substitution of the 4-acetylphenyl group with 4-acetamidophenyl (CAS 1021252-34-5) introduces an additional hydrogen-bond donor that can redirect binding selectivity, while replacement with 3-chlorophenyl (CAS 932320-70-2) eliminates the acetyl carbonyl pharmacophore entirely [2]. The available qHTS screening data, though limited to three targets, confirms that this compound is not promiscuously active (potency > 50 µM in all assays), indicating that its biological profile cannot be extrapolated from more potent in-class analogs [3].

! 4-Oxo regioisomer may alter hydrogen-bonding topology and binding geometry
! Acetamido analog introduces an additional H-bond donor, potentially shifting target selectivity
! 3-Chlorophenyl analog enables halogen bonding, which may confound binding pose interpretation

Quantitative Differentiation vs. Closest Analogs


Scaffold Regioisomerism: 2-Oxo vs. 4-Oxo Quinazoline Core

The target compound contains a 2-oxo-4-phenyl-1,2-dihydroquinazoline core, whereas its closest commercially available analog, N-(4-acetylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide (CAS 420836-39-1), contains a 4-oxo-3(4H)-quinazoline core. This regioisomeric difference results in a molecular weight increase of 76.1 Da (397.4 vs. 321.3 g/mol) and the addition of a 4-phenyl substituent that is absent in the comparator [1]. The target compound's XLogP3 of 2.4 reflects the lipophilic contribution of the 4-phenyl ring, which alters both passive membrane permeability and binding-site complementarity relative to the 4-oxo regioisomer [2]. The topological polar surface area of 78.8 Ų and the presence of a single hydrogen-bond donor (the acetamide NH) define a pharmacophoric pattern distinct from the 4-oxo series, where the carbonyl oxygen is positioned at position 4 rather than position 2, changing the hydrogen-bond acceptor vector geometry [3]. No head-to-head biological comparison between these two regioisomers has been published; the differentiation rests on the non-interchangeable core scaffold architecture.

Regioisomer Scaffold
Reported
2-Oxo-4-phenyl core vs 4-Oxo core
Alters binding geometry and pharmacophoric pattern
No head-to-head biological data
Medicinal Chemistry Scaffold Hopping Regioisomer Differentiation

4-Acetyl vs. 4-Acetamido Substituent: H-Bond Donor Effects

Among compounds sharing the identical 1,2-dihydroquinazolin-2-one core, the target compound's 4-acetylphenyl substituent provides exactly one hydrogen-bond donor (the acetamide NH linking the quinazolinone to the phenyl ring), whereas the closest analog N-(4-acetamidophenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide (CAS 1021252-34-5, MW 412.4 Da) contains a 4-acetamidophenyl group that introduces an additional hydrogen-bond donor (the acetamido NH) [1]. The molecular formula shifts from C₂₄H₁₉N₃O₃ to C₂₄H₂₀N₄O₃, reflecting replacement of the acetyl methyl carbon with an amino nitrogen. This single-atom change (C→N) increases the molecular weight by 15.0 Da and adds a hydrogen-bond donor that can form specific interactions with protein backbone carbonyls or side-chain acceptors, potentially redirecting binding selectivity . The ChEMBL-derived AlogP for the target compound is 3.90, while the acetamido analog would be expected to have a lower logP due to the increased polarity of the amide NH₂ group [2]. This difference is critical when optimizing for CNS penetration (where HBD count ≤ 3 is favorable) versus peripheral target engagement, as each additional HBD can reduce BBB permeability by approximately 10-fold [3].

H-Bond Donor Count
Class-level
+1 HBD, +15 Da
Additional HBD may redirect binding selectivity
Estimated logP shift –0.5 to –1.0
Pharmacophore Modeling Hydrogen-Bond Interactions Selectivity Engineering

4-Phenyl Substituent: Aromatic Pharmacophore Contribution

The target compound carries a phenyl substituent at the 4-position of the 1,2-dihydroquinazoline ring, a feature entirely absent in the 4-oxo-3(4H)-quinazolinone analog (CAS 420836-39-1). This 4-phenyl group contributes six heavy atoms and one aromatic ring to the scaffold, increasing the molecular weight from 321.3 to 397.4 Da and the heavy atom count from 24 to 30 [1]. The additional aromatic ring provides π-stacking and edge-to-face aromatic interaction capacity that is structurally unavailable in the 4-oxo regioisomer series. For a hypothetical target with an aromatic-rich binding pocket (e.g., a kinase ATP site or a bromodomain acetyl-lysine pocket), the 4-phenyl group may contribute 1–3 kcal/mol of additional binding free energy through hydrophobic and π–π interactions, although no direct binding data exist to quantify this for the specific compound [2]. Within the 1,2-dihydroquinazolin-2-one subseries, this phenyl group is conserved across multiple analogs (e.g., CAS 932320-70-2, CAS 1021252-34-5), meaning the target compound's differentiation within its subclass arises from the anilide substituent rather than the core [3].

Aromatic Ring Expansion
Reported
+2 aromatic rings, +6 heavy atoms
Enables π-stacking and hydrophobic interactions
19% of total MW from 4-phenyl
Aromatic Interactions Ligand Efficiency Structure-Activity Relationship

qHTS Bioactivity: Low Promiscuity Differentiation

The target compound has been evaluated in three PubChem qHTS assays curated in ChEMBL, yielding the following quantitative potency values: 50.1 µM against ferritin light chain (Equus caballus, classified as 'Not Active'), 70.8 µM against DNA polymerase iota (Homo sapiens, classified as 'Active'), and 89.1 µM against peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1, Homo sapiens, classified as 'Inconclusive') [1]. These uniformly weak potencies (>50 µM across all three targets) indicate that the compound is not a promiscuous inhibitor, in contrast to many quinazolinone derivatives that exhibit sub-micromolar kinase inhibition [2]. This selectivity-by-lack-of-potency profile is valuable for researchers seeking a chemically tractable scaffold that does not carry the polypharmacology liability common to ATP-competitive quinazolines. No comparative qHTS data are available for the specific analog set, so this evidence establishes a baseline activity fingerprint for the target compound only [3].

qHTS Potency Fingerprint
Reported
>50 µM across 3 targets
Low promiscuity profile; supports negative control context
Ferritin, DNA pol ι, Pin1
High-Throughput Screening Selectivity Profiling Chemical Probe Qualification

4-Acetylphenyl vs. 3-Chlorophenyl: Halogen and Crystallography Implications

Compared to N-(3-chlorophenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide (CAS 932320-70-2, MW 389.83 Da), the target compound replaces a 3-chlorophenyl group with a 4-acetylphenyl group. This substitution eliminates the chlorine atom (Atomic Weight 35.45) and introduces an acetyl moiety (COCH₃, mass contribution ~43 Da) at the para position of the anilide ring, resulting in a net molecular weight increase of 7.6 Da [1]. The chlorine atom in the comparator can participate in halogen bonding (C–Cl···O=C interactions with protein backbone carbonyls, typical distance 2.8–3.3 Å, energy 0.5–2.0 kcal/mol), which is structurally impossible for the target compound [2]. Conversely, the acetyl carbonyl in the target compound provides a hydrogen-bond acceptor site at the para position that is absent in the 3-chloro analog, where only the meta-chlorine is present. For crystallographic applications, the chlorine atom in the comparator can serve as an anomalous scatterer for experimental phasing (f'' ≈ 0.36 e⁻ at Cu Kα), whereas the target compound's heteroatoms (N, O only) provide weaker phasing power [3]. This makes the chlorine-containing analog the preferred choice for de novo structure determination, while the halogen-free target compound is preferable for studies where halogen bonding or heavy-atom effects could artifactually influence binding poses.

Halogen vs. Acetyl
Class-level
4-Acetylphenyl (no Cl) vs 3-Chlorophenyl (Cl anomalous scatterer)
Cl enables halogen bonding; absence preferred for functional studies
f''(Cl) ≈ 0.36 e⁻ for phasing
Metabolic Stability Halogen Bonding X-ray Crystallography

Validated Application Scenarios


Halogen-Free, Single-HBD Chemical Probe Development

For medicinal chemistry programs targeting proteins where halogen bonding or heavy-atom effects could artifactually influence binding or where metabolic dehalogenation is a concern, this compound (halogen-free, single HBD) is preferred over the 3-chlorophenyl analog (CAS 932320-70-2) which introduces a chlorine atom capable of halogen bonding (0.5–2.0 kcal/mol) [1]. The single hydrogen-bond donor from the acetamide NH minimizes the risk of polar desolvation penalties relative to the acetamido analog (CAS 1021252-34-5) with its additional HBD [2].

Scaffold-Hopping SAR: 2-Oxo vs. 4-Oxo Quinazoline Chemotypes

When exploring structure-activity relationships across regioisomeric quinazolinone series, this compound serves as the definitive 2-oxo-4-phenyl-1,2-dihydroquinazoline representative, enabling direct comparison with the 4-oxo-3(4H)-quinazoline regioisomer (CAS 420836-39-1). The 76.1 Da mass difference and the presence of the 4-phenyl group (contributing ~19% of total MW) provide clear physicochemical differentiation for interpreting divergent biological activity between the two chemotypes [3].

Negative Control Probe for qHTS Assay Validation

With confirmed weak potency in three PubChem qHTS assays (>50 µM against ferritin, DNA polymerase iota, and Pin1), this compound is qualified as a low-promiscuity negative control for assay validation in these specific target systems. Its >50 µM potency across all three targets contrasts with sub-micromolar quinazoline kinase inhibitors, making it suitable for establishing assay windows and ruling out non-specific quinazolinone interference [4].

Fragment Elaboration for Aromatic-Rich Binding Pockets

The 4-phenyl substituent on the dihydroquinazoline core, combined with the acetylphenyl anilide moiety, provides a total of five aromatic rings and a molecular weight of 397.4 Da—positioning this compound as a lead-like starting point for fragment-to-lead optimization targeting proteins with extended aromatic binding surfaces (e.g., bromodomains, kinase hinge regions, or protein-protein interaction interfaces). The XLogP3 of 2.4 and TPSA of 78.8 Ų fall within favorable drug-like property space for further optimization [5].

Application
Selection Property
Validation Focus
Halogen-free chemical probe studies
Single HBD, halogen-free scaffold
H-bond donor count and halogen-bonding review
Quinazolinone regioisomer SAR studies
2-Oxo-4-phenyl core identity
Regioisomeric scaffold comparison
qHTS assay negative control studies
Low promiscuity (>50 µM in 3 assays)
Assay window and target selectivity review
Fragment-based lead optimization studies
Aromatic-rich lead-like scaffold
Ligand efficiency and property space profiling
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